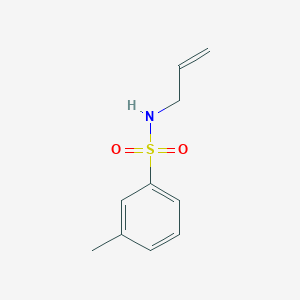
Methyl 2-(3-formylquinolin-2-yl)oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-formylquinolin-2-yl)oxyacetate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of methyl 2-(3-formylquinolin-2-yl)oxyacetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the brain, which could help to slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
Methyl 2-(3-formylquinolin-2-yl)oxyacetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in the brain, which could help to slow the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-(3-formylquinolin-2-yl)oxyacetate in lab experiments is that it is a relatively stable compound that can be easily synthesized. It also has a wide range of potential applications in medicinal chemistry and neuroscience research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments that accurately measure its effects.
Direcciones Futuras
There are many potential future directions for research on methyl 2-(3-formylquinolin-2-yl)oxyacetate. One possible direction is to further investigate its potential use as an anti-cancer agent. Another possible direction is to study its effects on other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, future research could focus on developing more effective synthesis methods for this compound and on gaining a better understanding of its mechanism of action.
Métodos De Síntesis
Methyl 2-(3-formylquinolin-2-yl)oxyacetate can be synthesized through a multi-step process. The first step involves the reaction of 2-amino-3-cyano-4H-pyran with ethyl 2-bromoacetate to produce ethyl 2-(3-cyano-4H-pyran-2-yl)acetate. The second step involves the reaction of the ethyl ester with hydrazine hydrate to produce ethyl 2-(3-hydrazinyl-4H-pyran-2-yl)acetate. The third step involves the reaction of the hydrazine derivative with 2-chloro-3-formylquinoline to produce methyl 2-(3-formylquinolin-2-yl)oxyacetate.
Aplicaciones Científicas De Investigación
Methyl 2-(3-formylquinolin-2-yl)oxyacetate has been studied for its potential use in scientific research. It has been found to have a variety of applications in the field of medicinal chemistry, including as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 2-(3-formylquinolin-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILAAPPEZFFTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC2=CC=CC=C2C=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-formylquinolin-2-yl)oxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)


![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)




